1-(3-fluoro-4-methoxyphenyl)propan-2-ol
CAS No.:
Cat. No.: VC13394385
Molecular Formula: C10H13FO2
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13FO2 |
|---|---|
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H13FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3 |
| Standard InChI Key | YTTNKKSBKRTECH-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=C(C=C1)OC)F)O |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)OC)F)O |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
| Molecular Formula | C10H13FO2 |
| Molecular Weight | 184.21 g/mol |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)F)O |
| InChI Key | TTWJKCZDQUMIOP-UHFFFAOYSA-N |
Structural Features
1-(3-Fluoro-4-methoxyphenyl)propan-2-ol consists of:
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A phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the para position.
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A propanol side chain attached to the phenyl ring.
These functional groups contribute to its physicochemical properties and potential biological activity.
Synthesis
The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves:
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Starting Materials: Fluorinated aromatic compounds and alcohol precursors.
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Reaction Conditions: Catalytic hydrogenation or alkylation reactions under controlled temperatures.
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Purification: Techniques such as recrystallization or chromatography to ensure high purity (>95%).
Enzyme Modulation
The compound’s fluorine and methoxy substituents enhance its binding affinity to enzymes, potentially acting as:
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Inhibitors of metabolic enzymes involved in inflammation or cancer progression.
Receptor Interactions
Its structural features suggest interactions with neurotransmitter receptors, which may influence:
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Mood regulation.
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Cognitive functions.
Potential Applications
Preliminary studies indicate its potential in:
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Anti-inflammatory drug development.
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Neurological research for mood-related disorders.
Medicinal Chemistry
The compound is of interest due to its ability to modulate biological targets, making it a candidate for:
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Drug discovery programs.
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Structure-activity relationship (SAR) studies.
Synthetic Chemistry
Its synthesis provides insights into fluorinated aromatic compounds, which are widely used in pharmaceuticals.
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